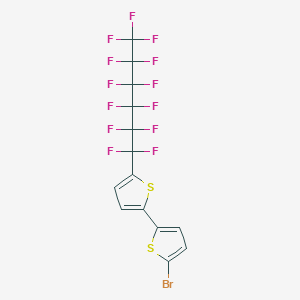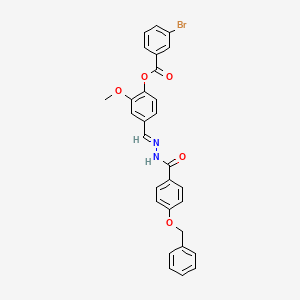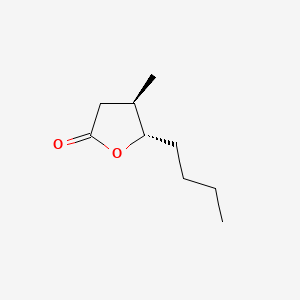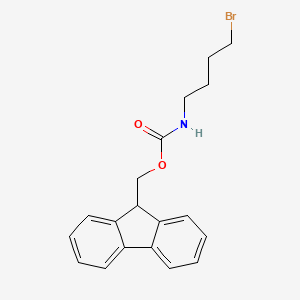
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate is a chemical compound with the molecular formula C19H20BrNO2 It is a derivative of fluorenylmethyl carbamate, where the fluorenyl group is attached to a 4-bromobutyl chain via a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-bromobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and fluorenylmethyl alcohol.
Oxidation and Reduction: The fluorenyl group can undergo oxidation or reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are (9H-Fluoren-9-yl)methyl alcohol and 4-bromobutylamine.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromobutyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate involves its ability to react with nucleophiles. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing researchers to study the effects of these modifications on biological function.
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate: Similar structure but with an amino group instead of a bromine atom.
(9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate: Contains a hydroxyl group instead of a bromine atom.
(9H-Fluoren-9-yl)methyl (4-methylbutyl)carbamate: Contains a methyl group instead of a bromine atom.
Uniqueness
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate is unique due to its reactive bromobutyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it particularly useful in synthetic chemistry and biological research, where it can be used to modify and study various biomolecules.
特性
分子式 |
C19H20BrNO2 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(4-bromobutyl)carbamate |
InChI |
InChI=1S/C19H20BrNO2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,22) |
InChIキー |
JARHDILDILQUOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
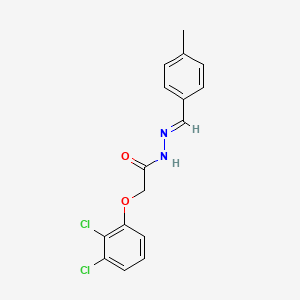
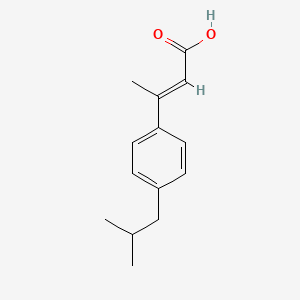
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

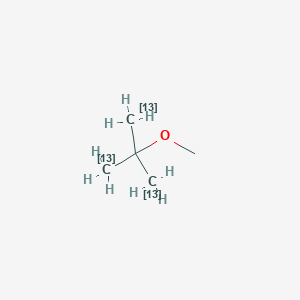
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)


![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
